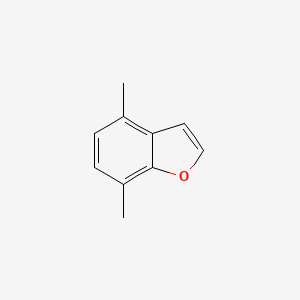

4,7-Dimethylbenzofuran

Description

Properties

IUPAC Name |

4,7-dimethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXVPEGRXODMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182875 | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28715-26-6 | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28715-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028715266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZF5S5L4YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4,7-Dimethylbenzofuran from 2,5-dimethylphenol

An In-depth Technical Guide to the Synthesis of 4,7-Dimethylbenzofuran from 2,5-Dimethylphenol

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 4,7-dimethylbenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described synthetic strategy commences with the readily available starting material, 2,5-dimethylphenol. The core of this synthesis is a robust two-step sequence involving an initial O-alkylation via Williamson ether synthesis, followed by an acid-catalyzed intramolecular cyclization and dehydration. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and discusses the critical parameters that ensure high regioselectivity and yield. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and reproducible route to this important benzofuran derivative.

Introduction and Strategic Overview

Benzofurans are a critical class of oxygen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties, make them a prime target for synthetic chemists.[2] The target molecule, 4,7-dimethylbenzofuran, is a substituted benzofuran with potential applications as a key intermediate in the synthesis of more complex molecular architectures.

The synthetic challenge lies in the regioselective construction of the furan ring fused to the substituted benzene core of 2,5-dimethylphenol (also known as 2,5-xylenol).[3][4] The chosen synthetic strategy is a classical and highly effective approach that leverages the nucleophilicity of the phenolic hydroxyl group and the electrophilic nature of the activated aromatic ring.

The overall transformation is dissected into two primary stages:

-

Formation of an Aryloxyacetaldehyde Intermediate: The phenolic proton of 2,5-dimethylphenol is removed by a base, and the resulting phenoxide is O-alkylated with a protected acetaldehyde equivalent, chloroacetaldehyde dimethyl acetal. This Williamson ether synthesis establishes the C-O-C linkage and installs the necessary two-carbon side chain.

-

Acid-Catalyzed Cyclodehydration: The acetal intermediate is treated with a strong protic or Lewis acid. This serves a dual purpose: first, it hydrolyzes the acetal to unmask the reactive aldehyde functionality. Second, it catalyzes an intramolecular electrophilic aromatic substitution, where the aldehyde attacks the electron-rich aromatic ring, followed by dehydration to yield the aromatic furan ring.[5][6]

This pathway is advantageous due to the use of readily available reagents, predictable regioselectivity, and straightforward reaction conditions.

Figure 1: High-level workflow for the synthesis of 4,7-dimethylbenzofuran.

Mechanistic Considerations and Rationale

Step 1: O-Alkylation of 2,5-Dimethylphenol

The initial step is a classic Williamson ether synthesis, a reliable method for forming ethers.[7]

-

Deprotonation: The reaction is initiated by treating 2,5-dimethylphenol with a moderate base, such as potassium carbonate (K₂CO₃). The base deprotonates the acidic phenolic hydroxyl group to form the potassium 2,5-dimethylphenoxide salt. This phenoxide is a potent oxygen-centered nucleophile.

-

Nucleophilic Substitution (Sₙ2): The generated phenoxide attacks the electrophilic carbon of chloroacetaldehyde dimethyl acetal. This proceeds via an Sₙ2 mechanism, displacing the chloride leaving group and forming the desired ether linkage. Chloroacetaldehyde dimethyl acetal is used as the alkylating agent because it is a stable, commercially available liquid that serves as a protected form of the highly reactive and volatile chloroacetaldehyde.

Step 2: Intramolecular Cyclodehydration

This step is the crux of the benzofuran ring formation, involving a cascade of acid-catalyzed reactions.[8]

-

Acetal Hydrolysis: In the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), the dimethyl acetal is hydrolyzed. The acid protonates one of the methoxy groups, which is then eliminated as methanol. A second protonation and elimination of the other methoxy group, with the addition of water (present in the acid or as a trace), generates the key intermediate: 2-(2,5-dimethylphenoxy)acetaldehyde.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The aldehyde carbonyl is activated by protonation, significantly increasing its electrophilicity. The activated aldehyde then undergoes an intramolecular SEAr reaction. The ether oxygen atom is an ortho-, para-directing activator. The para position (C4) is blocked by a methyl group. Of the two ortho positions (C2 and C6), the C6 position is sterically accessible and electronically activated, making it the exclusive site of cyclization. The π-electrons of the benzene ring attack the carbonyl carbon, forming a new C-C bond and a transient hydroxylated dihydrobenzofuran intermediate.

-

Dehydration and Aromatization: The alcohol intermediate is protonated by the acid, converting the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of water results in the formation of a double bond, completing the aromatic furan ring system and yielding the final product, 4,7-dimethylbenzofuran.

Figure 2: Key mechanistic stages of the acid-catalyzed cyclization reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents are corrosive and/or toxic and should be handled with care.

Step 1: Synthesis of 1-(2,2-Dimethoxyethoxy)-2,5-dimethylbenzene

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 2,5-Dimethylphenol | 122.17 | 0.10 | 1.0 | 12.22 g |

| Chloroacetaldehyde dimethyl acetal | 124.57 | 0.12 | 1.2 | 14.95 g (13.7 mL) |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.20 | 2.0 | 27.64 g |

| Acetone | - | - | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (12.22 g, 0.10 mol), anhydrous potassium carbonate (27.64 g, 0.20 mol), and acetone (200 mL).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add chloroacetaldehyde dimethyl acetal (13.7 mL, 0.12 mol) to the suspension.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone (2 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting crude oil in diethyl ether (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of 4,7-Dimethylbenzofuran

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 1-(2,2-Dimethoxyethoxy)-2,5-dimethylbenzene | 210.28 | ~0.10 | 1.0 | Crude from Step 1 |

| Polyphosphoric Acid (PPA) | - | - | - | ~150 g |

Procedure:

-

Place polyphosphoric acid (PPA, ~150 g) into a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Heat the PPA to 80-90°C with stirring to reduce its viscosity.

-

Add the crude 1-(2,2-dimethoxyethoxy)-2,5-dimethylbenzene from Step 1 dropwise to the hot, stirred PPA over 30 minutes. The reaction is exothermic; maintain the internal temperature between 100-110°C by controlling the addition rate and using an external cooling bath if necessary.

-

After the addition is complete, continue stirring the mixture at 110°C for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice (~500 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extract the aqueous mixture with diethyl ether or toluene (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane or a hexane/ethyl acetate gradient) to afford 4,7-dimethylbenzofuran as a colorless oil or low-melting solid.

Expected Results and Characterization

| Product | Theoretical Yield | Expected Appearance | Molecular Formula | Molar Mass ( g/mol ) |

| 4,7-Dimethylbenzofuran | 14.62 g (from 0.1 mol phenol) | Colorless oil or solid | C₁₀H₁₀O | 146.19 |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃): δ ~7.4 (d, 1H, H2), ~6.9 (d, 1H, H5), ~6.7 (d, 1H, H6), ~6.6 (d, 1H, H3), ~2.5 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃): δ ~155 (C7a), ~145 (C2), ~130 (C4), ~128 (C7), ~125 (C3a), ~120 (C6), ~110 (C5), ~105 (C3), ~20 (CH₃), ~15 (CH₃).

-

Mass Spec (EI): m/z (%) = 146 (M⁺), 131 (M⁺ - CH₃), 115.

Conclusion

The synthesis of 4,7-dimethylbenzofuran from 2,5-dimethylphenol can be reliably achieved through a two-step sequence of O-alkylation and acid-catalyzed cyclodehydration. This guide provides a detailed, mechanistically-driven protocol that emphasizes rational experimental design and safety. The methodology is robust, scalable, and relies on fundamental organic reactions, making it an excellent and practical route for obtaining this valuable benzofuran derivative for further research and development in chemistry and pharmacology.

References

-

Khan, I., Zaib, S., Batool, S., et al. (2016). Benzofuran: A key building block for bioactive compounds. RSC Advances, 6(91), 88369-88389. Available at: [Link]

-

Shafiei, M., Peyman, H., & Mahmoudi, G. (2017). A review on synthetic routes for synthesis of benzofuran-based compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link][6]

-

Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of benzofurans. Chemical Reviews, 111(5), PR215-PR283. Available at: [Link]

-

Ye, X., & He, G. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Available at: [Link][5]

-

Kitamura, M., Yoshida, K., & Okauchi, T. (2015). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 80(1), 553-560. Available at: [Link][8]

-

PubChem. (n.d.). 2,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link][3][4]

-

PubChem. (n.d.). 4,7-Dimethylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link][9]

-

Vitale, C., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available at: [Link][1][10]

-

Liu, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. Available at: [Link][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2,5-dimethyl- [webbook.nist.gov]

- 5. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,7-Dimethylbenzofuran | C10H10O | CID 33109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,7-Dimethylbenzofuran

Foreword

The benzofuran scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized for its prevalence in a wide array of pharmacologically active compounds and functional materials.[1][2][3][4] This guide offers a comprehensive exploration of the spectroscopic characteristics of a specific derivative, 4,7-Dimethylbenzofuran. Our focus is to move beyond mere data reporting and delve into the causal relationships between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary for unambiguous structural elucidation and the methodological rigor required for reproducible results. We will dissect the Nuclear Magnetic Resonance (NMR) spectra in detail, supplemented by insights from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to construct a complete and validated spectroscopic profile of this compound.

Molecular Structure and Spectroscopic Rationale

4,7-Dimethylbenzofuran (C₁₀H₁₀O, Molecular Weight: 146.19 g/mol ) is a heterocyclic aromatic compound featuring a furan ring fused to a benzene ring, with methyl substituents at positions 4 and 7.[5][6][7][8] The precise placement of these substituents and the electronic influence of the oxygen heteroatom create a unique magnetic and vibrational environment for each atom, which is directly interrogated by spectroscopic methods. A clear understanding of the standard IUPAC numbering for the benzofuran core is critical for accurate spectral assignment.

Caption: IUPAC Numbering of the 4,7-Dimethylbenzofuran Scaffold.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for determining the hydrogen framework of a molecule. The chemical shift (δ) of each proton provides insight into its electronic environment, integration reveals the relative number of protons, and spin-spin splitting (coupling) patterns uncover connectivity to neighboring protons.[9]

Predicted ¹H NMR Spectrum and Signal Assignments

The structure of 4,7-Dimethylbenzofuran suggests a spectrum with six distinct signals: four from the aromatic protons and two from the methyl groups.

-

Furan Protons (H2, H3): The protons on the furan ring are expected to be the most distinct. H2, being adjacent to the electronegative oxygen, will be deshielded and appear at a lower field (higher ppm) compared to H3. They will appear as doublets due to coupling with each other.

-

Benzene Protons (H5, H6): The two protons on the benzene ring, H5 and H6, are adjacent to each other and will therefore split each other into doublets (an AX system). Their chemical shifts are influenced by the electron-donating methyl groups.

-

Methyl Protons (C4-CH₃, C7-CH₃): The protons of the two methyl groups are not coupled to any other protons and will thus appear as sharp singlets. Their location in the typical upfield region for methyl groups on an aromatic ring is expected.

Table 1: Predicted ¹H NMR Data for 4,7-Dimethylbenzofuran

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~7.5 - 7.6 | Doublet (d) | ~2.2 | 1H |

| H3 | ~6.7 - 6.8 | Doublet (d) | ~2.2 | 1H |

| H6 | ~7.0 - 7.2 | Doublet (d) | ~7.5 | 1H |

| H5 | ~6.9 - 7.1 | Doublet (d) | ~7.5 | 1H |

| C7-CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A | 3H |

| C4-CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A | 3H |

Standard Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the 4,7-Dimethylbenzofuran sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum.

-

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides a direct map of the carbon skeleton.[9] As 4,7-Dimethylbenzofuran lacks symmetry, all ten carbon atoms are chemically non-equivalent and should produce ten distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum and Signal Assignments

The chemical shifts of the carbon atoms are primarily dictated by their hybridization and the electronegativity of nearby atoms.

-

Oxygen-Bound Carbons (C7a, C2): The carbons directly attached to the oxygen atom (C7a and C2) will be the most deshielded and appear at the lowest field.

-

Aromatic Carbons (C3a, C4, C5, C6, C7): These carbons will resonate in the typical aromatic region (110-160 ppm). The carbons bearing methyl groups (C4, C7) and the bridgehead carbon (C3a) will be distinct from the protonated carbons (C5, C6).

-

Furan Carbon (C3): This carbon will also appear in the aromatic region but is typically more shielded than the benzene carbons.

-

Methyl Carbons (C4-CH₃, C7-CH₃): The sp³-hybridized methyl carbons will be highly shielded and appear at the highest field (lowest ppm).

Table 2: Predicted ¹³C NMR Data for 4,7-Dimethylbenzofuran

(Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~154 - 156 |

| C2 | ~144 - 146 |

| C3a | ~128 - 130 |

| C4 | ~127 - 129 |

| C7 | ~125 - 127 |

| C6 | ~123 - 125 |

| C5 | ~120 - 122 |

| C3 | ~105 - 107 |

| C7-CH₃ | ~18 - 22 |

| C4-CH₃ | ~14 - 18 |

Standard Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same locked and shimmed sample.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

Structural Validation with 2D NMR Spectroscopy

For unambiguous assignment, especially in more complex molecules, two-dimensional (2D) NMR techniques are invaluable. They reveal correlations between nuclei that are not apparent in 1D spectra.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled. For 4,7-Dimethylbenzofuran, cross-peaks would be expected between H2 and H3, and between H5 and H6, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It provides definitive C-H correlations, for instance, linking the proton signal at ~7.5 ppm to the C2 carbon signal at ~145 ppm.

Caption: Workflow for Complete NMR-Based Structural Elucidation.

Complementary Spectroscopic Techniques

While NMR is powerful, a comprehensive characterization relies on multiple analytical methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 4,7-Dimethylbenzofuran, electron ionization (EI) would be a standard method.

-

Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. Given the formula C₁₀H₁₀O, the exact mass is 146.0732 g/mol . A high-resolution mass spectrometer can confirm this elemental composition.

-

Fragmentation: A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl group (•CH₃), which would result in a significant peak at m/z 131.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.[10]

-

C-H Stretching: Expect to see bands above 3000 cm⁻¹ corresponding to aromatic C-H stretching and bands just below 3000 cm⁻¹ for the methyl C-H stretching.

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The aryl-ether C-O stretch is a key feature and should produce a strong band in the 1200-1250 cm⁻¹ region.

Table 3: Summary of MS and IR Data

| Technique | Feature | Expected Value/Region |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 146 |

| Key Fragment | m/z = 131 ([M-CH₃]⁺) | |

| Infrared Spectroscopy | Aromatic C-H Stretch | > 3000 cm⁻¹ |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | |

| Aryl-Ether C-O Stretch | ~1200-1250 cm⁻¹ |

Conclusion

The spectroscopic characterization of 4,7-Dimethylbenzofuran is a textbook example of synergistic analytical chemistry. ¹H and ¹³C NMR spectroscopy collaboratively map out the complete carbon and hydrogen framework, with predicted chemical shifts and coupling patterns aligning logically with established principles of molecular structure. 2D NMR techniques like COSY and HSQC serve as the definitive validation step, unambiguously connecting the atoms within the molecule. Finally, mass spectrometry confirms the molecular weight and elemental formula, while infrared spectroscopy verifies the presence of key functional groups. This multi-faceted approach provides a self-validating system, ensuring a high degree of confidence in the structural assignment for research, development, and quality control applications.

References

- The Royal Society of Chemistry. (2019). Supporting Information for Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles.

- Yuste, F., & Walls, F. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry, 26(1), 201.

- NIST. (n.d.). Benzofuran, 4,7-dimethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). 4,7-Dimethyl-3H-isobenzofuran-1-one.

- NIST. (n.d.). Benzofuran, 4,7-dimethyl-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). Benzofuran, 4,7-dimethyl-.

- PubChem. (n.d.). 4,7-Dimethylbenzofuran.

- NIST. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). Benzofuran, 4,7-dimethyl- MS (GC) Spectrum.

- NIST. (n.d.). Benzofuran, 4,7-dimethyl-. NIST Chemistry WebBook.

- Human Metabolome Database. (2013). Benzofuran, 4,7-dimethyl- (HMDB0059897).

- ResearchGate. (2016). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.

- EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.

- Wikipedia. (n.d.). Substituted benzofuran.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Molecules. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- ACS Publications. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

Sources

- 1. easpublisher.com [easpublisher.com]

- 2. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]

- 6. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]

- 7. 4,7-Dimethylbenzofuran | C10H10O | CID 33109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dimethylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their unique heterocyclic structure serves as a versatile scaffold for the design of novel therapeutic agents.[2][3] Among this important class of compounds, 4,7-Dimethylbenzofuran is a significant analogue whose physicochemical properties dictate its behavior in both biological and chemical systems. Understanding these characteristics is paramount for its effective application in research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,7-Dimethylbenzofuran, complete with experimental protocols and theoretical insights to empower researchers in their scientific endeavors.

Molecular and Chemical Identity

Chemical Structure:

Caption: Chemical structure of 4,7-Dimethylbenzofuran.

Key Identifiers:

| Identifier | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| CAS Number | 28715-26-6 | [4] |

| IUPAC Name | 4,7-dimethyl-1-benzofuran | [4] |

Physicochemical Properties

A summary of the key physicochemical properties of 4,7-Dimethylbenzofuran is presented below. These parameters are crucial for predicting its behavior in various experimental settings, from reaction kinetics to biological assays.

| Property | Value | Reference |

| Melting Point | 82 °C | [5] |

| Boiling Point | 216 °C (estimated) | [5] |

| Density | 1.041 g/cm³ | [5] |

| Refractive Index | 1.577 | [5] |

| Vapor Pressure | 0.188 mmHg at 25 °C | [5] |

| LogP (Octanol/Water Partition Coefficient) | 3.04960 | [5] |

| Water Solubility | Predicted to be low |

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4,7-Dimethylbenzofuran.

Experimental Protocol: Synthesis of 4,7-Dimethylbenzofuran (Adapted from general methods)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethylphenol (1.0 eq.), chloroacetone (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.) in acetone.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4,7-Dimethylbenzofuran can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[5][7]

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 4,7-Dimethylbenzofuran. While experimentally obtained spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the analysis of similar benzofuran derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 4,7-Dimethylbenzofuran is expected to show distinct signals for the aromatic protons on the benzofuran core and the methyl protons. The protons on the furan ring will appear as doublets or doublets of doublets, while the aromatic proton on the benzene ring will likely appear as a singlet or a narrowly split multiplet. The two methyl groups will each give rise to a singlet, with their chemical shifts influenced by their position on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of aromatic and furanoid carbons, as well as the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,7-Dimethylbenzofuran is expected to exhibit characteristic absorption bands for:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C stretching (aromatic and furan): ~1600-1450 cm⁻¹

-

C-O stretching (ether): ~1250-1050 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 4,7-Dimethylbenzofuran is available from the NIST WebBook and shows a prominent molecular ion peak (M⁺) at m/z 146, confirming its molecular weight.[8]

Solubility and Lipophilicity

The solubility of a compound is a critical parameter, particularly in the context of drug development, as it influences absorption and bioavailability.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of 4,7-Dimethylbenzofuran to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of 4,7-Dimethylbenzofuran in the clear supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10]

Lipophilicity (LogP):

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A LogP of 3.04960 indicates that 4,7-Dimethylbenzofuran is a lipophilic compound, with a preference for non-polar environments.[5] This property is a key determinant of its ability to cross biological membranes.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of 4,7-Dimethylbenzofuran. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related benzofuran derivatives. A thorough understanding of these fundamental characteristics is crucial for the rational design of experiments and the successful application of this compound in various scientific disciplines.

References

-

NIST. Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. ([Link])

-

ResearchGate. Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ([Link])

-

The Royal Society of Chemistry. Supporting Information for Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. ([Link])

-

National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ([Link])

-

ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ([Link])

-

Asian Publication Corporation. Synthesis and Crystal Structure of Benzofuran Derivative. ([Link])

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. ([Link])

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. ([Link])

-

SpectraBase. 2,2-Dimethyl-benzofuran-4,7(2H,3H)-dione. ([Link])

-

Organic Chemistry Data. 13C NMR Chemical Shifts. ([Link])

-

MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. ([Link])

-

ResearchGate. Synthesis and Crystal Structure of Benzofuran Derivative. ([Link])

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). ([Link])

-

NIST. Benzofuran, 4,7-dimethyl-. ([Link])

-

Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. ([Link])

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). ([Link])

-

PubChem. 4,7-Dimethylbenzofuran. ([Link])

-

ResearchGate. Figure S5.14. 13 C NMR spectrum of... ([Link])

-

University of Calgary. Table of Characteristic IR Absorptions. ([Link])

-

National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ([Link])

-

PubChemLite. 4,7-dimethylbenzofuran (C10H10O). ([Link])

- Google Patents. A kind of method of synthesizing 2,5-dimethylphenol. ()

-

MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. 4,7-Dimethylbenzofuran | C10H10O | CID 33109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-Depth Technical Guide to the Synthesis of Novel 4,7-Dimethylbenzofuran Derivatives

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of novel 4,7-dimethylbenzofuran derivatives. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[1][2][3][4] This document outlines a strategic approach to the synthesis of the 4,7-dimethylbenzofuran core, a substitution pattern with potential for unexplored pharmacological activities. The methodologies presented herein are grounded in established chemical principles and supported by recent advancements in synthetic organic chemistry, offering researchers a robust framework for the generation of new chemical entities for drug discovery and development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] The specific substitution pattern on the benzofuran ring system plays a crucial role in modulating its biological activity. The 4,7-dimethyl substitution pattern, while less explored than other regioisomers, presents an intriguing opportunity for the development of novel therapeutic agents with unique structure-activity relationships. This guide focuses on providing a detailed, field-proven pathway for the synthesis of this specific scaffold, empowering researchers to explore its potential in drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthetic strategy is paramount for the successful generation of the target 4,7-dimethylbenzofuran derivatives. Our retrosynthetic analysis identifies a key intermediate, 4,7-dimethylbenzofuran-2(3H)-one (3) , which can be accessed through a regioselective cycloaddition reaction. This intermediate can then be converted to the fully aromatic 4,7-dimethylbenzofuran (1) .

Caption: Retrosynthetic analysis of 4,7-dimethylbenzofuran.

This two-stage approach offers a high degree of control over the regiochemistry and allows for the potential introduction of further diversity at various stages of the synthesis.

Synthesis of the Key Intermediate: 4,7-Dimethylbenzofuran-2(3H)-one

A robust and regioselective method for the synthesis of the key benzofuranone intermediate is the reaction of a substituted 3-hydroxy-2-pyrone with a nitroalkene.[5] This approach provides excellent control over the substitution pattern of the resulting benzofuranone.

Reaction Scheme: Synthesis of 4,7-Dimethylbenzofuran-2(3H)-one

Caption: Synthesis of the key benzofuranone intermediate.

Experimental Protocol: Synthesis of 4,7-Dimethylbenzofuran-2(3H)-one (3)

This protocol is adapted from a validated procedure for the synthesis of substituted benzofuranones.[5]

Materials:

-

3-Hydroxy-4-methyl-2H-pyran-2-one

-

Methyl-3-nitropent-3-enoate

-

Aluminum chloride (AlCl₃)

-

Trifluoroacetic acid (TFA)

-

Anhydrous 1,2-dichlorobenzene (DCB)

-

Butylated hydroxytoluene (BHT) (as an inhibitor of polymerization)

-

Argon gas

-

Thick-walled reaction vessel

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

To a dry, thick-walled reaction vessel, add 3-hydroxy-4-methyl-2H-pyran-2-one (0.4 mmol, 2 equivalents), methyl-3-nitropent-3-enoate (0.2 mmol, 1 equivalent), BHT (0.02 mmol, 0.1 equivalents), and anhydrous aluminum chloride (0.02 mmol, 0.1 equivalents).

-

Flush the vessel with argon gas for 5 minutes to ensure an inert atmosphere.

-

Add anhydrous 1,2-dichlorobenzene (0.4 mL, 0.5 M) and trifluoroacetic acid (0.04 mmol, 0.2 equivalents) to the reaction mixture.

-

Quickly seal the reaction vessel.

-

Heat the reaction mixture to 150 °C in a preheated oil bath and maintain this temperature for 3 days.

-

After the reaction is complete, cool the mixture to room temperature.

-

Directly purify the crude reaction mixture by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 20:1) to afford 4,7-dimethylbenzofuran-2(3H)-one (3) .

Expected Yield: Approximately 60%.[5]

Characterization Data for 4,7-Dimethylbenzofuran-2(3H)-one (3):

-

Appearance: Solid.

-

Spectroscopic data should be acquired and compared with literature values if available, or fully characterized if novel.

Conversion of Benzofuranone to 4,7-Dimethylbenzofuran

The conversion of the benzofuranone intermediate to the desired aromatic benzofuran can be achieved through a two-step sequence involving reduction of the ketone and subsequent dehydration. A common and effective method involves the reduction of the corresponding triflate.[5]

Reaction Scheme: Conversion of Benzofuranone to Benzofuran

Caption: Two-step conversion of the benzofuranone to the benzofuran.

General Experimental Protocol: Conversion of 4,7-Dimethylbenzofuran-2(3H)-one (3) to 4,7-Dimethylbenzofuran (1)

This protocol is a general procedure that can be optimized for the specific substrate.

Step 1: Synthesis of 4,7-Dimethylbenzofuran-2-yl trifluoromethanesulfonate

Materials:

-

4,7-Dimethylbenzofuran-2(3H)-one (3)

-

Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

-

A suitable base (e.g., pyridine, triethylamine, or potassium carbonate)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Dissolve 4,7-dimethylbenzofuran-2(3H)-one (1 equivalent) in the anhydrous solvent under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add the base (1.1-1.5 equivalents) to the solution.

-

Slowly add triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the triflate intermediate.

Step 2: Reduction of the Triflate to 4,7-Dimethylbenzofuran (1)

Materials:

-

4,7-Dimethylbenzofuran-2-yl trifluoromethanesulfonate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

A suitable reducing agent (e.g., formic acid and triethylamine, or a hydride source)

-

Anhydrous solvent (e.g., DMF, THF, dioxane)

Procedure:

-

To a solution of the triflate intermediate (1 equivalent) in the anhydrous solvent, add the palladium catalyst (typically 5-10 mol%).

-

Add the reducing agent (e.g., a mixture of formic acid and triethylamine).

-

Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, 4,7-dimethylbenzofuran (1) .

Characterization of 4,7-Dimethylbenzofuran

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [6] |

| Molecular Weight | 146.19 g/mol | [6] |

| CAS Number | 28715-26-6 | [6] |

| Appearance | (To be determined experimentally) | |

| Melting Point | (To be determined experimentally) |

Spectroscopic Data

The following are predicted and literature-reported spectroscopic data for 4,7-dimethylbenzofuran. Experimental data for the synthesized compound should be acquired and compared.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

The ¹H NMR spectrum is expected to show signals corresponding to the two methyl groups, the aromatic protons on the benzene ring, and the two protons on the furan ring. The chemical shifts and coupling constants will be indicative of the 4,7-dimethyl substitution pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, including the two methyl carbons, the aromatic carbons, and the carbons of the furan ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of 4,7-dimethylbenzofuran.

-

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of novel 4,7-dimethylbenzofuran derivatives. By following the outlined protocols, researchers can reliably access this important scaffold and explore its potential in various fields, particularly in the development of new therapeutic agents. The presented methodologies emphasize regiochemical control and provide a solid foundation for further derivatization and structure-activity relationship studies.

References

[5] Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Available from: [Link] [7] PubChem. (n.d.). 4,7-Dimethylbenzofuran. National Center for Biotechnology Information. Retrieved from: [Link] [8] NIST. (n.d.). Benzofuran, 4,7-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link] [9] Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry. Supporting Information. [10] Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from: [Link] [6] PubChem. (n.d.). 4,7-Dimethylbenzofuran. National Center for Biotechnology Information. Retrieved from: [Link] Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [11] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [12] A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [13] Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). PMC. [14] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025). ResearchGate. [15] 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0215638). NP-MRD. [16] Dehydration and cyclization of alpha-, beta-dihydroxy carbonyl compounds to 2-substituted furan derivatives. (2019). Google Patents. [1] Benzofuran Derivatives: Significance and symbolism. (2024). [17] Dehydration Reactions of Alcohols and Zaitsev's Rule. (2023). YouTube. Alcohol dehydration practice. (2021). YouTube. [2] We are concentrating on research on the design and synthesis of certain novel benzofuran derivatives for Immunomodulatory and antibacterial properties in this review. (2023). PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS. (n.d.). Google Patents. Highly substituted benzo[b]furan synthesis through substituent migration. (2024). RSC Publishing. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Quantum Reality in the Selective Reduction of a Benzofuran System. (n.d.). PMC. Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). PubMed. [3] Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Confusion regarding mechanism of dehydration of alcohols. (2021). Chemistry Stack Exchange. Predicting the products of a dehydration reaction - Real Chemistry. (2022). YouTube. [4] Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). SciSpace.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. 4,7-Dimethylbenzofuran | C10H10O | CID 33109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantum Reality in the Selective Reduction of a Benzofuran System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ekwan.github.io [ekwan.github.io]

- 7. rsc.org [rsc.org]

- 8. Benzofuran synthesis [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. np-mrd.org [np-mrd.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Substituted Benzofurans: A Technical Guide for Drug Discovery Professionals

Foreword: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

The benzofuran core, a bicyclic system comprising a fused benzene and furan ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1] Its prevalence in a wide array of natural products and synthetic compounds with significant pharmacological activities underscores its versatility and potential as a foundational template for novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted benzofurans, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the key areas of anticancer, antimicrobial, antioxidant, and anti-inflammatory activities, presenting not only the established findings but also the underlying mechanistic principles and the practical, validated protocols for their investigation.

I. Anticancer Potential of Substituted Benzofurans: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a cornerstone of modern drug discovery, and benzofuran derivatives have emerged as a promising class of compounds with the ability to interfere with various aspects of cancer cell biology.[4][5] Their mechanisms of action are diverse, ranging from the disruption of cellular architecture to the inhibition of critical signaling pathways that drive tumor growth and survival.[6][7]

A. Rationale for Cancer Cell Line Selection in Preclinical Screening

The initial evaluation of a compound's anticancer potential hinges on the careful selection of appropriate cancer cell lines. This choice is not arbitrary; it is a critical experimental parameter that can significantly influence the interpretation of results.[8] A strategic approach to cell line selection involves considering the genetic and phenotypic diversity of human cancers.[5] The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tumor types, provides a broad-spectrum view of a compound's activity.[9] For more targeted investigations, cell lines are often chosen based on the expression levels of a specific molecular target or the status of a particular signaling pathway.[8] For instance, if a benzofuran derivative is designed to target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), it is logical to screen it against cell lines known to overexpress this receptor, such as those derived from renal or lung cancers.[4]

B. Key Anticancer Mechanisms of Benzofuran Derivatives

-

Inhibition of Tubulin Polymerization: The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis.[2] Several benzofuran derivatives have been shown to disrupt microtubule dynamics by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[5] This leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[10][11] The binding of these small molecules to the colchicine binding site on tubulin prevents the conformational changes necessary for microtubule formation.[2]

Figure 1: Mechanism of tubulin polymerization inhibition. -

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of many cancers.[7] Certain benzofuran derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12] By blocking the ATP binding site of VEGFR-2, these compounds can inhibit downstream signaling pathways, thereby suppressing tumor-induced angiogenesis.[13]

Figure 2: Inhibition of the VEGFR-2 signaling pathway.

C. Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[14][15] It is a robust and reliable technique for the initial screening of potential anticancer compounds.[16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the selected cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the substituted benzofuran compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours.[14]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

D. Advanced Assessment: Western Blot Analysis of Apoptosis Markers

To further elucidate the mechanism of cell death induced by benzofuran derivatives, Western blot analysis can be employed to detect key apoptosis-related proteins.[3][17] This technique allows for the quantification of changes in protein expression levels in response to compound treatment.[18]

Key Apoptosis Markers:

-

Bcl-2 family proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of cell fate.

-

Caspases: These are a family of proteases that execute the apoptotic program. The cleavage and activation of executioner caspases, such as caspase-3, are hallmarks of apoptosis.[18]

-

PARP (Poly(ADP-ribose) polymerase): The cleavage of PARP by activated caspase-3 is a definitive indicator of apoptosis.[3]

Experimental Workflow for Western Blot:

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against a broad spectrum of pathogens. Substituted benzofurans have demonstrated significant antibacterial and antifungal properties, making them attractive candidates for the development of novel anti-infective agents.[19][20][21]

A. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a standard and quantitative technique for determining the MIC of a compound.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Grow the bacterial or fungal strains in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10⁵ to 10⁶ colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a two-fold serial dilution of the benzofuran derivatives in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation:

-

Add a standardized inoculum of the microorganism to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

III. Antioxidant Properties: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a variety of diseases.[23] Benzofuran derivatives have been shown to possess significant antioxidant activity, which is often attributed to their ability to scavenge free radicals.[24][25]

A. Experimental Protocol: DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the antioxidant activity of compounds.[26][27][28]

Principle: DPPH is a stable free radical that has a deep violet color in solution.[28] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[29]

Step-by-Step Protocol:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[28]

-

-

Reaction Mixture:

-

In a 96-well plate or cuvettes, mix a solution of the benzofuran derivative at various concentrations with the DPPH solution.

-

Include a blank (solvent only) and a positive control (a known antioxidant such as ascorbic acid or Trolox).[28]

-

-

Incubation:

-

Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[28]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.

-

IV. Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases.[30] Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through their ability to modulate key signaling pathways involved in the inflammatory response.[27][31]

A. Key Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[19][32] The activation of NF-κB is a central event in the inflammatory process.[33] Certain benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][15] This inhibition can occur at various levels, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB subunits.[32]

-

Cytotoxicity Assay: It is essential to first determine the non-toxic concentrations of the compounds on the host cells to be used in the antiviral assays. The MTT assay is commonly used for this purpose. [34]2. Antiviral Assay: The plaque reduction assay is a standard method to quantify the inhibition of viral replication. In this assay, a monolayer of host cells is infected with the virus in the presence of varying concentrations of the benzofuran derivative. The number of viral plaques (zones of cell death) is then counted to determine the extent of viral inhibition.

-

Determination of EC₅₀: The effective concentration that inhibits 50% of viral replication (EC₅₀) is calculated from the dose-response curve.

-

Mechanism of Action Studies: For promising compounds, further studies are conducted to elucidate their mechanism of action, which may involve assays to measure the induction of interferons or the inhibition of specific viral enzymes.

VI. Conclusion and Future Perspectives

Substituted benzofurans represent a rich and versatile scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, along with detailed, validated protocols for their investigation. The continued exploration of the structure-activity relationships of this privileged motif, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the discovery of new and effective drugs to address a range of human diseases.

References

- Shishodia, S., & Aggarwal, B. B. (2004). Nuclear factor-kappaB: a friend or a foe in cancer? Biochemical Pharmacology, 68(6), 1071-1080.

- BenchChem. (2025). General Principles of Tubulin Polymerization and Inhibitor Binding Sites. BenchChem.

- Life Extension. (2024). Fight Inflammation by Inhibiting NF-KB. Life Extension.

- Arias, E., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 25(31), 3786-3800.

- Longdom Publishing. (n.d.).

- MDPI. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. MDPI.

- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.

- PubMed. (n.d.).

- BenchChem. (2025).

- MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Benchchem. (n.d.). Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research. Benchchem.

- BenchChem. (2025).

- Arnst, K., et al. (2019). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal research reviews, 39(4), 1398-1424.

- Caporuscio, F., et al. (2011). Cancer cell lines are useful model systems for medical research. Cancer Cell & Microenvironment, 6(1), 1-10.

- Claesson-Welsh, L. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University.

- National Institutes of Health. (n.d.). Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies.

- Prime Scholars. (n.d.). Cancer Cell Lines: Essential Tools in Cancer Research and Drug De. Prime Scholars.

- Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710.

- ResearchGate. (n.d.). (PDF) Naturally Occurring NF-κB Inhibitors.

- Benchchem. (n.d.).

- Semantic Scholar. (n.d.). Development of tubulin polymerization inhibitors as anticancer agents. Semantic Scholar.

- ResearchGate. (n.d.). Mechanisms of Natural products' anti-inflammatory effects based on the NF-κB pathway.

- MDPI. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience.

- AACR Journals. (2015). Cancer Cell Lines for Drug Discovery and Development. AACR Journals.

- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

- ResearchHub. (2024).

- National Institutes of Health. (n.d.). New Benzofuran Derivatives as an Antioxidant Agent.

- Roche. (n.d.).

- BenchChem. (2025).

- ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions.

- Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

- PubMed. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed.

- Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial Assays of 5-Chlorobenzofuran-2-carboxamide. Benchchem.

- PubMed. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed.

- PubMed. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. PubMed.

- PubMed. (1993).

- Abcam. (n.d.). MTT assay protocol. Abcam.

- National Institutes of Health. (2025). Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling.

- Sci-Hub. (n.d.). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Sci-Hub.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Abcam. (n.d.). Apoptosis western blot guide. Abcam.

- PubMed. (2011).

- YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube.

- UniCA IRIS. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. UniCA IRIS.

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- ScienceOpen. (2019).

- CST Blog. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.

Sources

- 1. atcc.org [atcc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchhub.com [researchhub.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. globalsciencebooks.info [globalsciencebooks.info]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. woah.org [woah.org]

- 23. researchgate.net [researchgate.net]

- 24. primescholars.com [primescholars.com]

- 25. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. acmeresearchlabs.in [acmeresearchlabs.in]

- 29. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. jopcr.com [jopcr.com]

- 32. longdom.org [longdom.org]

- 33. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 34. iris.unica.it [iris.unica.it]

CAS number for 4,7-Dimethylbenzofuran

An In-Depth Technical Guide to 4,7-Dimethylbenzofuran for Researchers and Drug Development Professionals

Introduction

4,7-Dimethylbenzofuran is a heterocyclic organic compound belonging to the benzofuran class. Benzofurans are characterized by a benzene ring fused to a furan ring and are prevalent scaffolds in numerous natural products and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of 4,7-Dimethylbenzofuran, including its chemical and physical properties, synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of 4,7-Dimethylbenzofuran are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 28715-26-6 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀O | [3][4][5] |

| Molecular Weight | 146.19 g/mol | [3][5][6] |

| IUPAC Name | 4,7-dimethylbenzofuran | [3][4] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [7] |

| Boiling Point | 216 °C (estimated) | [6][7] |

| Melting Point | 82 °C | [6] |

| Flash Point | 86.4 °C | [6] |

| Density | 1.041 g/cm³ | [6] |

| Solubility | Soluble in alcohol; water solubility estimated at 62.2 mg/L at 25 °C.[7] | [7] |

| LogP (o/w) | 2.520 - 3.04960 (estimated) | [6][7] |

Synthesis of 4,7-Dimethylbenzofuran